7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
The compound 7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one is a complex organic molecule that features a chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzyl Group: This is achieved through nucleophilic substitution reactions, where a bromobenzyl halide reacts with a hydroxyl group on the chromen-2-one core.
Attachment of the Isoquinoline Derivative: This step involves the coupling of the chromen-2-one derivative with an isoquinoline derivative, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds.
Scientific Research Applications
7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: Investigation of its effects on cellular pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromobenzyl)oxy]benzaldehyde
- 2-[(4-bromobenzyl)oxy]benzylidene malononitrile
Uniqueness
7-[(4-bromobenzyl)oxy]-3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-2H-chromen-2-one: is unique due to its combination of a chromen-2-one core with a bromobenzyl group and an isoquinoline derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C29H32BrNO5 |
---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
3-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethyl]-7-[(4-bromophenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C29H32BrNO5/c1-18-23-10-11-25(35-17-20-6-8-22(30)9-7-20)19(2)27(23)36-28(33)24(18)15-26(32)31-14-13-29(34)12-4-3-5-21(29)16-31/h6-11,21,34H,3-5,12-17H2,1-2H3 |
InChI Key |
HBHDPJQVFIPFQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)Br)CC(=O)N4CCC5(CCCCC5C4)O |
Origin of Product |
United States |
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